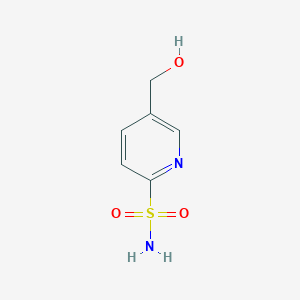

5-(Hydroxymethyl)pyridine-2-sulfonamide

Description

Significance of Pyridine-Based Compounds in Drug Discovery

The pyridine (B92270) ring, a nitrogen-containing six-membered aromatic heterocycle, is a ubiquitous feature in a multitude of pharmaceutical agents. mdpi.com Its prevalence stems from a unique combination of physicochemical properties that make it an attractive component for modulating biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a protonation site, which can significantly influence a molecule's solubility, membrane permeability, and binding interactions with protein targets. eurjchem.com

The pyridine scaffold is a core component in over 7,000 existing drug molecules, highlighting its versatility and importance in medicinal chemistry. eurjchem.com This structural motif is found in drugs spanning a wide range of therapeutic areas, demonstrating its broad applicability in targeting diverse biological pathways.

| Drug Name | Therapeutic Class | Significance of Pyridine Moiety |

|---|---|---|

| Isoniazid | Antitubercular | Essential for the drug's mechanism of action against Mycobacterium tuberculosis. |

| Nifedipine | Calcium Channel Blocker | Part of the dihydropyridine (B1217469) class of cardiovascular drugs. |

| Omeprazole | Proton Pump Inhibitor | The pyridine ring is crucial for its activity in reducing stomach acid. |

| Imatinib | Tyrosine Kinase Inhibitor | The pyridine group contributes to the specific binding to the target kinase. eurjchem.com |

| Sildenafil | PDE5 Inhibitor | The pyrazolopyrimidinone (B8486647) core contains a pyridine-like nitrogen arrangement. |

The development of pyridine-based compounds continues to be an active area of research, with numerous new derivatives being synthesized and evaluated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Relevance of Sulfonamide Functional Groups in Bioactive Molecules

The sulfonamide functional group (-SO₂NH₂) is another stalwart of medicinal chemistry, having been a key component in the development of the first commercially available antibacterial agents, the sulfa drugs. nih.gov The therapeutic relevance of the sulfonamide moiety extends far beyond its antimicrobial origins, and it is now found in a diverse range of drugs with various pharmacological actions. researchgate.net

The sulfonamide group's utility in drug design can be attributed to its ability to act as a bioisostere of a carboxylic acid, its capacity to form strong hydrogen bonds, and its tetrahedral geometry which can provide a stable anchor for binding to protein active sites. researchgate.net This functional group is a key feature in drugs targeting enzymes such as carbonic anhydrases, proteases, and kinases. researchgate.net

| Drug Name | Therapeutic Class | Role of the Sulfonamide Group |

|---|---|---|

| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate (B1496061) synthase in bacteria. nih.gov |

| Acetazolamide | Carbonic Anhydrase Inhibitor | The sulfonamide group is essential for binding to the zinc ion in the enzyme's active site. |

| Celecoxib | COX-2 Inhibitor | The sulfonamide moiety contributes to the selective inhibition of the COX-2 enzyme. |

| Glibenclamide | Antidiabetic (Sulfonylurea) | Part of the sulfonylurea group that stimulates insulin (B600854) release. |

| Furosemide | Diuretic | The sulfonamide group is crucial for its diuretic effect. |

The continued exploration of sulfonamide derivatives in medicinal chemistry underscores their enduring importance in the development of new therapeutic agents. researchgate.net

Contextualization of 5-(Hydroxymethyl)pyridine-2-sulfonamide within Privileged Scaffolds

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The pyridine ring is widely recognized as a privileged scaffold due to its presence in a vast number of bioactive compounds. mdpi.com Similarly, the sulfonamide group, while a functional group rather than a scaffold, is a recurring motif in drugs targeting a wide variety of protein classes.

The compound this compound integrates these two powerful components, suggesting a design strategy aimed at creating a molecule with a high probability of exhibiting biological activity. The specific substitution pattern—a sulfonamide at the 2-position and a hydroxymethyl group at the 5-position of the pyridine ring—is likely to impart distinct properties to the molecule.

Pyridine-2-sulfonamides: This arrangement is found in a number of biologically active compounds. The proximity of the sulfonamide group to the ring nitrogen can influence the electronic properties of the pyridine ring and the acidity of the sulfonamide protons, which can in turn affect target binding.

5-(Hydroxymethyl) group: The introduction of a hydroxymethyl group (-CH₂OH) can have several significant effects on a molecule's properties. It can increase water solubility and provide an additional hydrogen bond donor and acceptor, which can lead to improved pharmacokinetic properties and new binding interactions with a target protein. While specific research on this compound is not extensively available in the public domain, the rationale for its design can be inferred from the well-established principles of medicinal chemistry and the known biological activities of related pyridine-sulfonamide derivatives. The combination of the privileged pyridine scaffold with the versatile sulfonamide functional group, further functionalized with a hydroxymethyl group, represents a logical approach to the discovery of novel bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

5-(hydroxymethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C6H8N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,10,11) |

InChI Key |

RVQOFCQTQWOVKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CO)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in the development of pharmaceuticals, and a variety of synthetic methods have been established for its creation. These strategies can be broadly categorized into classical nucleophilic reactions, modern metal-catalyzed approaches, and efficient multicomponent systems.

Nucleophilic Reaction of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the nucleophilic reaction of a primary or secondary amine with a sulfonyl chloride. This reaction, often carried out in the presence of a base like pyridine (B92270), proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and hydrochloric acid, which is neutralized by the base. googleapis.comnih.gov

This classical approach is highly effective but is dependent on the availability and stability of the corresponding sulfonyl chloride precursors, which can sometimes be challenging to prepare and handle. nih.gov

Metal-Catalyzed Approaches (e.g., Copper-, Rhodium-, Palladium-mediated Reactions)

To overcome the limitations of traditional methods, various metal-catalyzed reactions have been developed for the synthesis of sulfonamides. These modern techniques offer milder reaction conditions and broader substrate scope.

Copper-catalyzed methods have been utilized for the coupling of primary sulfonamides with aryl halides or boronic acids. nih.gov A sustainable approach involves a copper-catalyzed multicomponent reaction of triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent, avoiding the use of volatile organic compounds. scispace.com

Palladium-catalyzed cross-coupling reactions provide another powerful tool for C-N bond formation in sulfonamide synthesis. For instance, the coupling of aryl halides or aryl nonaflates with primary sulfonamides can be achieved using a palladium(0) catalyst. nih.gov A multi-component approach developed by Buchwald and co-workers utilizes palladium catalysis to couple chlorosulfates, boronic acids, and amines, allowing for rapid diversification of both the sulfur and nitrogen components of the sulfonamide. organic-chemistry.org

The following table summarizes key metal-catalyzed approaches for sulfonamide synthesis:

| Metal Catalyst | Reactants | Key Features |

| Copper | Primary sulfonamides and aryl halides/boronic acids | Effective for C-N bond formation. nih.gov |

| Copper | Triarylbismuthines, nitro compounds, sodium metabisulfite | Sustainable, multicomponent reaction in deep eutectic solvents. scispace.com |

| Palladium | Aryl halides/nonaflates and primary sulfonamides | Versatile cross-coupling method. nih.gov |

| Palladium | Chlorosulfates, boronic acids, and amines | Multi-component approach for rapid diversification. organic-chemistry.org |

Multicomponent Reaction Systems

Multicomponent reactions (MCRs) have gained significant attention in medicinal chemistry due to their efficiency in generating complex molecules in a single step, saving time and resources. scispace.com For sulfonamide synthesis, MCRs offer a convergent approach to assemble the desired scaffolds.

One example is a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. This method is highly atom-economical and stereoselective. chemicalbook.com Another multicomponent strategy for synthesizing new pyridine derivatives bearing a sulfonamide moiety involves the reaction of an aldehyde, malononitrile, an N-(4-acetylphenyl)benzenesulfonamide, and ammonium (B1175870) acetate (B1210297), catalyzed by a quinoline-based ionic liquid. chemicalbook.com

Specific Synthetic Routes to 5-(Hydroxymethyl)pyridine-2-sulfonamide Analogues

The synthesis of this compound requires a carefully planned sequence of reactions to correctly position the hydroxymethyl and sulfonamide groups on the pyridine ring.

Preparation of the Pyridine Core and its Functionalization

The construction of the substituted pyridine ring is a critical first step. A common starting material for such syntheses is 2-chloro-5-methylpyridine (B98176). The methyl group at the 5-position can serve as a precursor to the hydroxymethyl group.

One potential route involves the oxidation of the methyl group. However, direct oxidation can be challenging and may lead to over-oxidation to the carboxylic acid. A more controlled approach involves the halogenation of the methyl group followed by hydrolysis. For instance, 2-chloro-5-methylpyridine can be chlorinated to 2-chloro-5-(chloromethyl)pyridine, which can then be hydrolyzed to 2-chloro-5-(hydroxymethyl)pyridine.

Alternatively, functionalization at the 5-position can be achieved through various C-H activation strategies on the pyridine ring, although this is generally more complex.

Introduction of the Sulfonamide Moiety

With the functionalized pyridine core in hand, the next step is the introduction of the sulfonamide group at the 2-position. A common strategy for synthesizing pyridine-2-sulfonamides involves the preparation of an intermediate pyridine-2-sulfonyl chloride.

One established method to generate pyridine-2-sulfonyl chloride is from 2,2'-dipyridyl disulfide. Treatment of this disulfide with chlorine or bromine results in the formation of the corresponding 2-pyridinesulfenyl halide, which can be further oxidized to the sulfonyl chloride. Another approach involves the oxidation of sodium pyridine-2-sulfinate with N-chlorosuccinimide.

Once the 5-(hydroxymethyl)pyridine-2-sulfonyl chloride is obtained, it can be reacted with ammonia (B1221849) or a suitable amine to furnish the desired this compound. This final step follows the classical nucleophilic substitution pathway described in section 2.1.1.

A plausible synthetic sequence is outlined below:

Chlorination: 2-Chloro-5-methylpyridine is chlorinated to yield 2-chloro-5-(chloromethyl)pyridine.

Hydrolysis: The chloromethyl group is hydrolyzed to a hydroxymethyl group, affording 2-chloro-5-(hydroxymethyl)pyridine. This step might involve the formation of an acetate intermediate by reaction with an acetate salt, followed by hydrolysis.

Sulfenylation/Oxidation: The 2-chloro substituent is displaced by a sulfur nucleophile, such as sodium sulfide, to give the corresponding thiol or disulfide. Subsequent oxidative chlorination, for example, using chlorine in an aqueous medium or other oxidizing agents like N-chlorosuccinimide, would yield 5-(hydroxymethyl)pyridine-2-sulfonyl chloride. googleapis.com

Amination: The final step involves the reaction of the sulfonyl chloride with ammonia to produce this compound.

Derivatization and Modification of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position of the pyridine ring in this compound serves as a versatile functional handle for a variety of chemical transformations. This allows for the synthesis of diverse derivatives with modified properties. Key modifications include conversion to halomethyl, carbonyl, and ether derivatives.

Halogenation

A primary and synthetically useful modification of the hydroxymethyl group is its conversion to a halomethyl group, typically a chloromethyl group. This transformation creates a more reactive intermediate that is susceptible to nucleophilic substitution, thereby enabling the introduction of a wide range of other functional groups. A common method for this conversion involves treating the alcohol with thionyl chloride (SOCl₂), often in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane. chemicalbook.comprepchem.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction. chemicalbook.com For instance, a similar substrate, (5-chloropyridin-2-yl)methanol, has been successfully converted to 5-chloro-2-(chloromethyl)pyridine (B155031) using thionyl chloride in dichloromethane. chemicalbook.com

Oxidation

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde (5-formylpyridine-2-sulfonamide) or a carboxylic acid (2-sulfonamidopyridine-5-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product. Selective oxidation to the aldehyde can typically be achieved using mild oxidizing agents such as manganese dioxide (MnO₂), which is often used for the oxidation of benzylic and allylic alcohols. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, would likely lead to the formation of the carboxylic acid.

Esterification and Etherification

Standard organic synthesis protocols can be applied to form esters and ethers from the hydroxymethyl group. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions (e.g., using a catalytic amount of acid or a coupling agent like dicyclohexylcarbodiimide). Etherification can be performed, for example, via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

The table below summarizes potential derivatization reactions for the hydroxymethyl group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Halogenation | Thionyl chloride (SOCl₂) | Chloromethyl (-CH₂Cl) |

| Oxidation (to Aldehyde) | Manganese dioxide (MnO₂) | Formyl (-CHO) |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄) | Carboxyl (-COOH) |

| Esterification | Acyl chloride (RCOCl) / Pyridine | Ester (-CH₂OCOR) |

| Etherification | Sodium hydride (NaH), Alkyl halide (R-X) | Ether (-CH₂OR) |

Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds

The purification of this compound and its derivatives relies on standard laboratory techniques, primarily column chromatography and recrystallization. The choice of method depends on the physical properties (e.g., polarity, crystallinity) of the compound and the nature of the impurities.

Column Chromatography

Flash column chromatography is a widely used method for the purification of pyridine sulfonamides and their intermediates. Given the polarity of the sulfonamide and hydroxymethyl groups, both normal-phase and reversed-phase chromatography can be employed.

Normal-Phase Chromatography : Silica (B1680970) gel is the most common stationary phase for this class of compounds. Elution is typically carried out using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). For example, the purification of (5-chloropyridin-2-yl)methanol, a structurally related precursor, was successfully achieved using silica gel chromatography with a mobile phase gradient of 0 to 60% ethyl acetate in hexanes. chemicalbook.com

Reversed-Phase Chromatography : For highly polar or water-soluble compounds, reversed-phase high-performance liquid chromatography (HPLC) with a C18 or C8 stationary phase is effective. biotage.commdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium acetate to improve peak shape and resolution by controlling the ionization state of the analytes. biotage.com

Recrystallization

Recrystallization is an effective technique for purifying solid compounds that have moderate to high crystallinity. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the target compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

For sulfonamide derivatives, polar protic solvents or binary solvent mixtures are often effective. Common systems include ethanol-water mixtures or isopropanol-water solutions. google.comeurjchem.com For instance, various pyridine-based sulfonamides have been successfully recrystallized from an 80:20 (v/v) solution of ethanol (B145695) and water. eurjchem.com Another common system for sulfonamides is a mixture of ethyl acetate and n-hexane, where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar solvent (n-hexane) is added as an anti-solvent to induce crystallization. researchgate.net

The following table outlines common purification methods for pyridine sulfonamide derivatives.

| Purification Technique | Stationary Phase / Solvent System | Compound Class Applicability |

| Normal-Phase Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes | General intermediates and final products |

| Reversed-Phase Column Chromatography | C18 Silica / Acetonitrile in Water (with additives) | Highly polar or ionic derivatives |

| Recrystallization | Ethanol/Water | Crystalline solid sulfonamides |

| Recrystallization | Aqueous Isopropanol | Crystalline solid sulfonamides google.com |

| Recrystallization | Ethyl Acetate/n-Hexane | Crystalline solid sulfonamides researchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(Hydroxymethyl)pyridine-2-sulfonamide. Each method provides unique insights into the compound's architecture, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be:

A singlet for the two protons of the hydroxymethyl (-CH₂OH) group.

A triplet for the hydroxyl proton (-OH), which can exchange with D₂O.

Signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring, with their splitting patterns (e.g., doublet, doublet of doublets) confirming the 2,5-substitution pattern.

A broad singlet for the two protons of the sulfonamide (-SO₂NH₂) group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The anticipated signals would include:

A peak for the carbon of the hydroxymethyl group (-CH₂OH).

Five distinct signals for the carbons of the pyridine ring, with their chemical shifts indicating their electronic environment as influenced by the sulfonamide and hydroxymethyl substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.9 - 8.1 | 120 - 125 |

| Pyridine-H4 | 7.4 - 7.6 | 138 - 142 |

| Pyridine-H6 | 8.6 - 8.8 | 150 - 155 |

| -CH₂OH | ~4.6 | ~60 |

| -OH | Variable | - |

| -SO₂NH₂ | Variable (broad) | - |

| Pyridine-C2 | - | 158 - 162 |

| Pyridine-C3 | - | 120 - 125 |

| Pyridine-C4 | - | 138 - 142 |

| Pyridine-C5 | - | 145 - 150 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

Key Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Hydroxyl) | O-H stretch | 3200 - 3600 (broad) |

| -NH₂ (Sulfonamide) | N-H stretch | 3200 - 3400 (two bands) |

| C-H (Aromatic) | C-H stretch | 3000 - 3100 |

| C=C, C=N (Pyridine) | Ring stretching | 1400 - 1600 |

| S=O (Sulfonamide) | Asymmetric & Symmetric S=O stretch | 1330 - 1370 and 1140 - 1180 |

The presence of these distinct peaks would provide strong evidence for the proposed structure of the compound.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

For this compound (C₆H₈N₂O₃S), the expected monoisotopic mass is approximately 188.0259 g/mol . HRMS would confirm this exact mass, validating the elemental composition.

Fragmentation analysis in MS/MS would likely show characteristic losses, such as the loss of SO₂ (64 Da) from the sulfonamide group, and cleavage of the hydroxymethyl group. The fragmentation pattern would provide further confirmation of the connectivity of the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show absorption maxima characteristic of a substituted pyridine ring system. These absorptions are due to π → π* and n → π* electronic transitions.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details. This technique would unambiguously confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl and sulfonamide groups, in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be developed. The purity of the compound would be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A high purity sample would exhibit a single major peak at a specific retention time.

Structure Activity Relationship Sar Investigations

Methodological Frameworks for SAR Studies (e.g., Fragment-Based Screening, Systematic Analog Design)

The investigation into the SAR of pyridine (B92270) sulfonamides often employs established methodological frameworks to efficiently identify potent and selective compounds. Two prominent strategies are fragment-based screening and systematic analog design.

Fragment-Based Screening: This approach involves identifying low-molecular-weight fragments that bind to a biological target. nih.gov These initial hits are then grown or linked together to create more potent lead compounds. For sulfonamide-based inhibitors, fragment-based drug discovery can be particularly effective. nih.govnih.govresearchgate.net For instance, a library of diverse sulfamide (B24259) fragments can be synthesized and screened against a panel of target enzymes, such as human carbonic anhydrases (CAs). nih.govnih.gov Fragments demonstrating selectivity for specific isoforms can be co-crystallized with the target protein to reveal binding modes and guide further optimization. nih.govresearchgate.netunifi.it This strategy allows for the evolution of the fragment's periphery through techniques like fragment growth and linking to enhance potency and selectivity. nih.govresearchgate.netunifi.it

A common strategy in the design of selective inhibitors is the "tail approach," where a zinc-binding group like a sulfonamide provides general binding affinity, while a variable "tail" portion of the molecule is modified to achieve isoform-specific interactions. nih.gov The electron-withdrawing nature of the pyridine ring itself can significantly influence the acidity of the sulfonamide group compared to a simple benzenesulfonamide, which is a key consideration in analog design. nih.gov

| Methodological Framework | Description | Application Example |

| Fragment-Based Screening | Identifies low-molecular-weight fragments that bind to a target, which are then optimized. nih.gov | Screening a library of sulfamide fragments against carbonic anhydrases to identify selective binders for further development. nih.govnih.govresearchgate.net |

| Systematic Analog Design | Involves the systematic synthesis and testing of analogs of a lead compound to determine the contribution of each functional group to activity. nih.gov | Exploring various replacements for a cyano group and adding solubility-enhancing groups on a pyridyl core to optimize HDAC1 inhibition. nih.gov |

| "Tail Approach" | Utilizes a common zinc-binding group for general affinity, with a variable "tail" for achieving target selectivity. nih.gov | Modifying the chain opposite the aryl ring of a sulfonamide to achieve isoform selectivity among human carbonic anhydrases. nih.gov |

Influence of Substituent Variations on the Pyridine Ring on Biological Activity

The pyridine ring is a key scaffold in many biologically active compounds, and modifications to this ring can have a profound impact on activity. nih.gov The position, number, and nature of substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. nih.gov

In the context of pyridine-sulfonamides, the electron-withdrawing nature of the pyridine ring itself enhances the acidity of the sulfonamide group, which can be crucial for its interaction with target enzymes. nih.gov SAR studies on various pyridine derivatives have shown that the introduction of specific functional groups can significantly enhance biological effects. For example, the presence of -OMe, -OH, -C=O, and -NH2 groups has been found to enhance the antiproliferative activity of pyridine derivatives in some studies. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov

In a series of pyridine-based histone deacetylase inhibitors, exploration of different substituents at the C3 and C5 positions of the pyridyl core was conducted. nih.gov It was found that a cyano group at the C3-position and a methylazetidinyl substituent at the C5-position resulted in optimal HDAC1 inhibition and anti-proliferative activity. nih.gov This highlights the importance of the specific placement and nature of substituents on the pyridine ring for achieving desired biological outcomes.

For pyrazolo[4,3-c]pyridine sulfonamides, the type of linker between the pyridine-containing moiety and the sulfonamide group significantly affects inhibitory activity against human carbonic anhydrase I (hCA I). mdpi.com A direct connection or a short CH2-CH2 linker was found to be less favorable than an N-methylpropionamide linker. mdpi.com

| Substituent/Modification | Position on Pyridine Ring | Observed Effect on Biological Activity | Reference Compound Class |

| Cyano group | C3 | Optimal HDAC1 inhibition and anti-proliferative activity. nih.gov | Pyridine-based HDAC inhibitors |

| Methylazetidinyl group | C5 | Optimal HDAC1 inhibition and anti-proliferative activity (in combination with C3-cyano). nih.gov | Pyridine-based HDAC inhibitors |

| -OMe, -OH, -C=O, -NH2 groups | Various | Enhanced antiproliferative activity. nih.gov | General pyridine derivatives |

| Halogen atoms, bulky groups | Various | Decreased antiproliferative activity. nih.gov | General pyridine derivatives |

| Linker to sulfonamide | N/A | An N-methylpropionamide linker was more favorable for hCA I inhibition than a direct bond or a CH2-CH2 linker. mdpi.com | Pyrazolo[4,3-c]pyridine sulfonamides |

Impact of the Sulfonamide Moiety and its Modifications on Molecular Interactions and Efficacy

The sulfonamide group is a critical pharmacophore in a vast array of therapeutic agents, including antibacterial, antidiabetic, and anticancer drugs. eurjchem.comyoutube.com Its primary role in many inhibitors of metalloenzymes, such as carbonic anhydrases, is to act as a zinc-binding group. nih.gov The sulfonamide moiety, typically in its anionic form (SO2NH-), coordinates directly with the zinc ion in the enzyme's active site, displacing a water or hydroxide (B78521) molecule and thereby inhibiting the enzyme's catalytic activity. nih.gov

Structure-activity relationship studies consistently show that the sulfonamide group is essential for the activity of many of these inhibitors. youtube.com The free aromatic amino group often needs to be para to the sulfonamide group for optimal antibacterial activity. youtube.com Modifications to the sulfonamide nitrogen (N1) can significantly impact potency and selectivity. For instance, substituting the N1 with heterocyclic rings can be more effective and less toxic than analogs with a single benzene (B151609) ring. youtube.com

In some cases, replacing the sulfonamide moiety with bioisosteres can lead to compounds with improved pharmacological properties. For example, replacing a methyl sulfone group with a sulfonamide moiety in one series of compounds resulted in superior in vivo characteristics. researchgate.net The ability of sulfonamides to form hydrogen bonds and engage in interactions within unipolar environments of proteins contributes to their binding affinity. researchgate.net

Molecular docking studies have further elucidated the role of the sulfonamide group. In pyrazolo[4,3-c]pyridine sulfonamides, the negatively charged nitrogen of the sulfonamide group chelates the Zn(II) ion in carbonic anhydrases, and the oxygen atoms of the sulfonamide form hydrogen bonds with active site residues, such as Thr199. mdpi.com

| Modification/Interaction | Description | Consequence |

| Zinc Binding | The anionic sulfonamide group (SO2NH-) coordinates with the Zn2+ ion in the active site of metalloenzymes. nih.gov | Inhibition of enzyme activity. nih.gov |

| Hydrogen Bonding | The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors with amino acid residues in the target's active site. mdpi.com | Stabilizes the ligand-receptor complex, contributing to binding affinity. mdpi.com |

| N1-Substitution | The hydrogen on the sulfonamide nitrogen can be replaced with various groups, often heterocyclic rings. youtube.com | Can enhance potency, selectivity, and reduce toxicity. youtube.com |

| Bioisosteric Replacement | The sulfonamide group can be replaced by other functional groups with similar physical or chemical properties. | Can lead to improved pharmacological properties, such as better in vivo efficacy. researchgate.net |

Role of the Hydroxymethyl Group in Ligand-Receptor Interactions and Functional Modulation

The hydroxymethyl group at the 5-position of the pyridine ring is a key feature of 5-(hydroxymethyl)pyridine-2-sulfonamide. While specific SAR studies on this exact compound are not widely available, the influence of such a group can be inferred from studies on related molecules. Hydroxymethyl groups, being polar and capable of acting as both hydrogen bond donors and acceptors, can play a significant role in molecular recognition and binding affinity.

In a study of trans-platinum(II) complexes, the presence of a (hydroxymethyl)pyridine ligand was found to be crucial for biological activity. nih.gov Complexes containing (hydroxymethyl)pyridine were significantly more effective against several cancer cell lines compared to those with pyridine-carboxylic acids at the same position. nih.gov This suggests that the hydroxymethyl group can be a critical determinant of biological efficacy, likely through its involvement in specific interactions with biological targets.

| Functional Group | Potential Interactions | Impact on Activity |

| Hydroxymethyl (-CH2OH) | Hydrogen bond donor and acceptor. | Can be crucial for biological activity, potentially enhancing efficacy by forming specific interactions with the target. nih.gov |

| Methoxy (-OCH3) | Hydrogen bond acceptor (weaker than -OH), increased lipophilicity. | Would probe the importance of the hydrogen bond donating ability of the hydroxyl group. |

| Carboxyl (-COOH) | Hydrogen bond donor and acceptor, introduces a negative charge at physiological pH. | Would assess the effect of an acidic, charged group on binding and activity. |

| Aminomethyl (-CH2NH2) | Hydrogen bond donor, introduces a positive charge at physiological pH. | Would evaluate the impact of a basic, charged group on ligand-receptor interactions. |

Correlations between Structural Features and Specific Target Engagement/Mechanisms

For inhibitors of carbonic anhydrases, the correlation is well-established: the sulfonamide group anchors the molecule to the zinc ion in the active site, while the rest of the molecule, the "tail," extends into other regions of the active site. nih.gov Variations in this tail, including the nature and substitution pattern of the pyridine ring, are responsible for determining the potency and isoform selectivity of the inhibitor. mdpi.com For example, molecular docking studies of pyrazolopyridine sulfonamides in the active site of hCA I showed that in addition to the sulfonamide-zinc interaction, the pyridine nitrogen can form a hydrogen bond with Ser135, and the benzene ring can have hydrophobic interactions with Val121 and Leu198. mdpi.com

In the context of protein kinase inhibitors, pyridine-based scaffolds are common. nih.govresearchgate.net The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for many kinase inhibitors. researchgate.net The substituents on the pyridine ring then occupy adjacent hydrophobic and hydrophilic pockets, and their nature dictates the affinity and selectivity for different kinases. For instance, in a series of PI3K/mTOR dual inhibitors, a methoxypyridine sulfonamide core was utilized, where the pyridine nitrogen formed a hydrogen bond with Asp810, Tyr836, and Asp933 through a water molecule, and the sulfonamide NH formed a hydrogen bond with Asp933. nih.gov

The combination of a zinc-binding sulfonamide group with a substituted pyridine ring makes compounds of this class potential inhibitors for a range of metalloenzymes. The specific substitutions on the pyridine ring, including the hydroxymethyl group, will ultimately fine-tune the interactions with the target protein, influencing both potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a small molecule ligand within the active site of a target protein.

For sulfonamide-based compounds, a primary target for docking studies is the enzyme family of carbonic anhydrases (CAs). The binding of sulfonamides to CAs is well-characterized and serves as a reliable model for predicting the interactions of novel derivatives like 5-(Hydroxymethyl)pyridine-2-sulfonamide.

The predicted binding mode for primary sulfonamides typically involves the coordination of the sulfonamide anion (SO₂NH⁻) to the catalytic Zn²⁺ ion located deep within the active site of the enzyme. The nitrogen atom of the sulfonamide group displaces a zinc-bound water molecule (or hydroxide (B78521) ion), forming a stable tetrahedral geometry with three histidine residues and the sulfonamide nitrogen. researchgate.netrsc.org

The pyridine (B92270) ring and the hydroxymethyl group of this compound are predicted to extend into the active site cavity, forming additional interactions with amino acid residues that line the pocket. The precise orientation determines the specificity and affinity for different CA isoforms. For instance, in the active site of CA IX, a tumor-associated isoform, the ligand's orientation is crucial for establishing interactions with key residues like Gln92, Thr200, and His68. rsc.org

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For this compound, these interactions can be categorized as follows:

Hydrogen Bonding: This is a critical component of binding for sulfonamides. The amido protons of the sulfonamide group are known to have a high preference for hydrogen bonding to sulfonyl oxygens, forming dominant chain patterns in crystal structures. nih.gov Within the CA active site, the sulfonamide SO₂ group often acts as a hydrogen bond acceptor from the backbone amide of residues like Thr199. researchgate.net Furthermore, the hydroxymethyl group (-CH₂OH) introduces both a hydrogen bond donor (the -OH group) and an acceptor (the oxygen atom), allowing for specific interactions with polar residues at the entrance of the active site, thereby anchoring the molecule and enhancing its affinity. nih.gov

Hydrophobic Interactions: The aromatic pyridine ring contributes significantly to binding through hydrophobic interactions with nonpolar amino acid residues in the active site. In CA active sites, residues such as Val-121, Phe-131, Val-143, and Leu-198 create hydrophobic pockets that can accommodate aromatic moieties. nih.gov The proper positioning of the pyridine ring within this pocket is essential for maximizing van der Waals contacts and increasing binding affinity. The interplay between hydrogen bonds and hydrophobic interactions is crucial; hydrogen bonds often orient the ligand correctly, allowing hydrophobic parts to engage optimally with the target. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic structure and reactivity of a molecule. These methods are used to predict molecular geometries, electronic properties, and various reactivity descriptors.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation (optimized geometry) of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles.

A key aspect of electronic property analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For molecules with aromatic systems, the HOMO is often distributed across the π-system.

LUMO: Represents the ability to accept an electron. The LUMO is typically located on electron-deficient regions of the molecule.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a fundamental descriptor of molecular stability and reactivity. irjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. irjweb.com For related sulfonamide derivatives, this gap is a crucial factor in determining their bioactivity.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.7 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 | Chemical reactivity and kinetic stability |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are rooted in conceptual DFT and provide a framework for understanding reactivity.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Descriptor | Value | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.45 eV | Indicates high stability |

| Chemical Softness (S) | 0.41 eV⁻¹ | Indicates low reactivity |

| Electronegativity (χ) | 4.25 eV | Tendency to attract electrons |

| Electrophilicity Index (ω) | 3.68 eV | Capacity to accept electrons |

In silico Prediction of Pharmacokinetic Parameters

The journey of a drug through the body is described by its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools like SwissADME and pkCSM are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. nih.govnih.govnih.gov

For this compound, a predictive analysis using the SwissADME web tool provides insights into its potential oral bioavailability and drug-likeness.

| Property Class | Parameter | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical Properties | Formula | C₆H₈N₂O₃S | - |

| Molecular Weight | 188.21 g/mol | Excellent (Lipinski rule compliant: <500) | |

| Log P (iLOGP) | -0.67 | Hydrophilic (Lipinski rule compliant: <5) | |

| Topological Polar Surface Area (TPSA) | 94.95 Ų | Good polarity for cell permeation (<140 Ų) | |

| Lipophilicity | Log Po/w (iLOGP) | -0.67 | Indicates good water solubility |

| Log Po/w (XLOGP3) | -0.95 | ||

| Log Po/w (WLOGP) | -0.89 | ||

| Water Solubility | Log S (ESOL) | -0.65 | Highly soluble |

| Log S (Ali) | -0.56 | Highly soluble | |

| Log S (SILICOS-IT) | -1.22 | Very soluble | |

| Pharmacokinetics | Gastrointestinal (GI) absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) permeant | No | Low potential for CNS side effects | |

| P-gp substrate | No | Not likely to be affected by P-gp efflux | |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions | |

| Drug-likeness | Lipinski's Rule | Yes (0 violations) | Favorable for oral bioavailability |

| Bioavailability Score | 0.55 | Indicates good absorption and distribution potential | |

| Synthetic Accessibility | 2.11 | Easy to synthesize |

The predicted high gastrointestinal absorption and good water solubility suggest that this compound has the potential to be an orally bioavailable drug candidate. Its compliance with Lipinski's rule of five (zero violations) further supports its drug-like character. The prediction that it does not permeate the blood-brain barrier is significant, as it suggests a lower likelihood of central nervous system side effects. Moreover, its predicted lack of interaction with P-glycoprotein and key cytochrome P450 enzymes indicates a lower potential for problematic drug-drug interactions.

for this compound

In the realm of drug discovery and development, computational chemistry and molecular modeling have become indispensable tools for the early prediction of the pharmacokinetic properties of novel chemical entities. These in silico methods allow for the assessment of a compound's likely absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby guiding the selection and optimization of drug candidates. This section focuses on the application of such computational approaches to predict the gastrointestinal absorption and blood-brain barrier penetration of this compound.

Computational Prediction of ADME Properties

The absorption and distribution of a drug are critical determinants of its therapeutic efficacy. For orally administered drugs, efficient absorption from the gastrointestinal (GI) tract is essential for achieving systemic circulation. Furthermore, for drugs targeting the central nervous system (CNS), the ability to penetrate the blood-brain barrier (BBB) is a prerequisite for reaching their site of action. The following subsections detail the predicted gastrointestinal absorption profile and blood-brain barrier penetration potential of this compound based on its molecular properties and established computational models.

The gastrointestinal absorption of a drug is influenced by a multitude of factors, including its solubility, permeability, and stability in the GI tract. Computational models often utilize key physicochemical properties to predict the extent of oral absorption. For this compound, these properties can be calculated and assessed in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Physicochemical Properties Relevant to Gastrointestinal Absorption

A set of calculated physicochemical descriptors for this compound are presented in the table below. These parameters are fundamental in predicting its behavior in a biological system.

| Property | Predicted Value | Significance for GI Absorption |

| Molecular Weight | 188.21 g/mol | A molecular weight under 500 g/mol is favorable for passive diffusion across the intestinal epithelium. |

| logP (Octanol-Water Partition Coefficient) | -0.27 | This value suggests a degree of hydrophilicity, which is important for solubility in the aqueous environment of the GI tract. |

| Topological Polar Surface Area (TPSA) | 98.1 Ų | A TPSA value not significantly exceeding 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 3 | A value of 5 or less is preferred for good membrane permeability. |

| Hydrogen Bond Acceptors | 4 | A value of 10 or less is considered optimal for oral absorption. |

Interpretation of Predicted Gastrointestinal Absorption

Based on the analysis of its physicochemical properties, this compound is predicted to have favorable gastrointestinal absorption. The molecule adheres to all of Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability. Its relatively low molecular weight and number of hydrogen bond donors and acceptors suggest that it is likely to have good membrane permeability.

The predicted logP value indicates a balance between lipophilicity and hydrophilicity. While a certain degree of lipophilicity is necessary to traverse the lipid cell membranes of the intestinal wall, sufficient hydrophilicity is required for dissolution in the gastrointestinal fluids. The negative logP value points towards good aqueous solubility. The Topological Polar Surface Area (TPSA) is another critical parameter, and the calculated value for this compound is within the range that is generally considered conducive to high oral absorption. In silico models that correlate TPSA with human intestinal absorption suggest that compounds with a TPSA in this range are often well-absorbed.

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. For a drug to exert its effect on the CNS, it must be able to cross this barrier. The prediction of BBB penetration is a complex task, as it involves not only passive diffusion but also active transport and efflux mechanisms. However, computational models based on molecular properties can provide a valuable initial assessment.

Molecular Descriptors Influencing Blood-Brain Barrier Penetration

The same physicochemical properties that influence gastrointestinal absorption also play a crucial role in BBB penetration, albeit with different optimal ranges.

| Property | Predicted Value | Significance for BBB Penetration |

| Molecular Weight | 188.21 g/mol | Smaller molecules (typically < 400-500 g/mol ) have a higher probability of crossing the BBB by passive diffusion. |

| logP | -0.27 | A moderately lipophilic character is generally favored for BBB penetration. Very hydrophilic or highly lipophilic compounds tend to have poor penetration. |

| Topological Polar Surface Area (TPSA) | 98.1 Ų | A lower TPSA is generally associated with better BBB penetration. A common guideline suggests a TPSA of less than 90 Ų for good CNS penetration. |

| Hydrogen Bond Donors | 3 | A lower number of hydrogen bond donors (typically ≤ 3) is associated with increased BBB permeability. |

| Hydrogen Bond Acceptors | 4 | A lower number of hydrogen bond acceptors is also favorable for crossing the BBB. |

Assessment of Blood-Brain Barrier Penetration Potential

The computational analysis of this compound's molecular properties suggests that its potential to penetrate the blood-brain barrier is likely to be limited. While the molecular weight and the number of hydrogen bond donors and acceptors are within a favorable range for CNS penetration, the TPSA value of 98.1 Ų is slightly above the commonly cited threshold of 90 Ų for optimal BBB permeability. The polar surface area is a surrogate measure of a molecule's hydrogen bonding capacity, and a higher TPSA can impede the crossing of the lipophilic BBB.

Furthermore, the negative logP value, indicating higher water solubility, may also limit passive diffusion across the lipid-rich endothelial cells of the BBB. While some CNS drugs are hydrophilic, they often rely on active transport mechanisms to enter the brain. Without evidence of interaction with such transporters, the physicochemical profile of this compound points towards a lower likelihood of significant BBB penetration via passive diffusion. Quantitative Structure-Activity Relationship (QSAR) models that predict the brain-to-blood concentration ratio (logBB) often penalize higher TPSA values and low lipophilicity.

Biological Activity and Mechanistic Studies in Vitro and Preclinical Non Human Models

Enzyme Inhibition Studies

There is no specific data available in the scientific literature regarding the inhibitory activity of 5-(Hydroxymethyl)pyridine-2-sulfonamide against any of the carbonic anhydrase (CA) isoforms. While sulfonamides are a well-established class of CA inhibitors, the inhibition constants (Kᵢ) and selectivity profiles for this specific compound have not been reported.

The inhibitory potential of this compound against dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) has not been documented. Sulfonamides are known to act as competitive inhibitors of DHPS, a crucial enzyme in the folate biosynthesis pathway of many microorganisms. bohrium.comnih.govnih.gov Similarly, some complex molecules incorporating sulfonamide moieties have been investigated as DHFR inhibitors. nih.gov However, no studies have specifically measured the IC₅₀ or Kᵢ values of this compound for either DHPS or DHFR.

No information is available concerning the activity of this compound against other relevant enzyme targets.

Antimicrobial Activity

There are no published studies detailing the antibacterial efficacy of this compound. Minimum Inhibitory Concentration (MIC) values, which are a standard measure of antibacterial potency, have not been reported for this compound against key Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacterial strains.

The antifungal activity of this compound against fungal pathogens such as Candida albicans has not been described in the available literature. Consequently, no MIC values or other measures of antifungal efficacy are available for this compound.

Antiviral Activity of Pyridine (B92270) Sulfonamide Derivatives

Derivatives of pyridine and sulfonamides have demonstrated a broad spectrum of antiviral activities against various human viruses. mdpi.com The presence of the pyridine nucleus, often in combination with other heterocyclic structures, is a key feature in the design of new antiviral agents. mdpi.com

Research has shown that certain pyrimidine (B1678525) derivatives, which share structural similarities with pyridine compounds, are effective against Herpes Simplex Virus type-1 (HSV-1). mdpi.com Some of these compounds have shown efficacy comparable to the standard antiviral drug Acyclovir. mdpi.com The antiviral action of these compounds is often dependent on the virus's ability to induce specific enzymes, such as thymidine (B127349) kinase. nih.gov For instance, 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside analogs have shown potent activity against both HSV-1 and HSV-2. nih.gov

The general antiviral potential of pyridine-containing compounds has been noted, with various derivatives showing activity against a range of viruses, including anti-HIV properties. researchgate.net The structural features of these molecules, including the pyridine ring, are crucial for their interaction with viral targets. mdpi.com

Antiproliferative/Anticancer Activity in Non-Human Cell Lines and Animal Models

The pyridine scaffold is a prominent feature in many compounds developed for cancer therapy. researchgate.net Numerous pyridine derivatives have been synthesized and evaluated for their antiproliferative effects against a variety of human cancer cell lines.

In Vitro Antiproliferative Activity against Various Human Cancer Cell Lines

Studies on various pyridine and sulfonamide derivatives have demonstrated significant cytotoxic effects against several human cancer cell lines, including those of the breast, colon, and kidney.

For instance, a series of indenopyrimidine-2,5-dione analogs were evaluated for their antiproliferative activities against MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 (estrogen receptor-negative breast cancer) cell lines. nih.gov Some of these compounds exhibited high antiproliferative activity against MCF-7 cells while showing no cytotoxicity against non-cancerous HEK-293 cells. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested against MCF-7 and MDA-MB-231 cell lines, with some derivatives showing promising antiproliferative effects and high selectivity indices. mdpi.com

The table below summarizes the in vitro antiproliferative activity of selected pyridine and sulfonamide derivatives against various human cancer cell lines.

| Compound Type | Cell Line | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|

| Indenopyrimidine-2,5-dione analog | MCF-7 | High antiproliferative activity | nih.gov |

| Indenopyrimidine-2,5-dione analog | MDA-MB-231 | Evaluated | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 | IC50: 4.3 ± 0.11 µg/mL | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MDA-MB-231 | IC50: 18.28 µg/mL | mdpi.com |

| Platinum(II) complexes | MDA-MB-231 | Evaluated | nih.gov |

| 13α/β-steroids | MDA-MB-231 | Significant growth suppression | scielo.br |

Investigation of Molecular Mechanisms of Action

The anticancer effects of pyridine sulfonamide derivatives are attributed to several molecular mechanisms, including the inhibition of carbonic anhydrase and potential interactions with DNA.

Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic potential in several diseases, including cancer. mdpi.com The primary mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov While primary sulfonamides generally exhibit high affinity, N-substituted secondary sulfonamides can also bind to carbonic anhydrases, albeit often with lower affinity. nih.gov The inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, by sulfonamide derivatives is a key area of anticancer drug development. mdpi.com

DNA Binding: While not as extensively studied for this specific class of compounds, some sulfonamide derivatives have been investigated for their ability to interact with DNA. These interactions can occur through various modes, such as intercalation between base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell death. nih.gov

Preclinical Efficacy in Non-Human Tumor Xenograft Models

Human tumor xenografts in immunodeficient mice are widely used preclinical models to evaluate the in vivo efficacy of anticancer drug candidates. nih.gov These models, where human tumor cells are implanted and grown in mice, can be predictive of the activity of cytotoxic chemotherapeutic drugs in humans. nih.gov While specific data for this compound in xenograft models is not available, this methodology is a standard approach for evaluating the potential of novel anticancer compounds, including pyridine and sulfonamide derivatives.

Other Investigated Biological Activities (In Vitro and Preclinical Non-Human)

Beyond their antiviral and anticancer potential, pyridine and sulfonamide derivatives have been explored for other pharmacological properties.

Anti-inflammatory Properties

The anti-inflammatory effects of various compounds are often evaluated in vitro by measuring their ability to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cell-based assays. nih.gov Pyrrole-containing compounds, which are structurally related to pyridines, have shown promising anti-inflammatory properties. nih.gov For example, some pyrrole (B145914) derivatives have demonstrated potent anti-inflammatory activity in animal models of inflammation, such as the carrageenan-induced paw edema model in rats, and have been shown to suppress the levels of systemic inflammatory markers like TNF-α. nih.gov These findings suggest that compounds with a pyridine core may also possess significant anti-inflammatory potential.

Antioxidant Capacity

No data is available regarding the antioxidant capacity of this compound.

Antiplatelet Effects

There is no available research on the antiplatelet effects of this compound.

Soluble Guanylate Cyclase (sGC) Stimulation

Information on the activity of this compound as a soluble guanylate cyclase (sGC) stimulator could not be found.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Selectivity and Potency

The core structure of 5-(Hydroxymethyl)pyridine-2-sulfonamide offers multiple sites for chemical modification to improve its pharmacological profile. The goal of such derivatization is to enhance binding affinity and selectivity for a specific biological target, thereby increasing potency and reducing potential off-target effects. dovepress.com

Structure-Activity Relationship (SAR) studies will be crucial in guiding the synthesis of new analogs. nih.gov Key modification strategies could include:

Modification of the Pyridine (B92270) Ring: Introducing various substituents (e.g., alkyl, halogen, or other functional groups) onto the pyridine ring can modulate the electronic properties and steric profile of the molecule. nih.gov This can lead to improved interactions with the target protein. For instance, replacing a phenyl ring with a pyridine ring has been shown to improve biological potency by over 500 times in certain kinase inhibitors. dovepress.com

Modification of the Hydroxymethyl Group: This group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid to explore different binding interactions or to act as a handle for conjugation with other molecules.

These synthetic efforts aim to fine-tune the molecule's properties to achieve optimal efficacy and selectivity for a desired therapeutic outcome. nih.gov

| Modification Site | Potential Substituents | Desired Outcome |

| Pyridine Ring | Halogens (F, Cl, Br), Alkyl groups, Methoxy groups | Enhanced binding affinity, improved metabolic stability |

| Sulfonamide Nitrogen | Alkyl chains, Aromatic rings, Heterocycles | Modulated solubility, altered hydrogen bonding potential |

| Hydroxymethyl Group | Esters, Ethers, Carboxylic acids | Prodrug development, new binding interactions |

Exploration of Undiscovered Therapeutic Targets

The sulfonamide functional group is the basis for a wide array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, diuretic, anticonvulsant, and anticancer effects. researchgate.netajchem-b.comajchem-b.com Similarly, the pyridine nucleus is a key component in drugs targeting a vast range of conditions, from infectious diseases and cancer to cardiovascular and neurological disorders. nih.govdovepress.comnih.govijnrd.org Given this broad bioactivity, this compound and its derivatives are prime candidates for screening against a wide panel of therapeutic targets.

Future research should focus on exploring targets beyond the classical antibacterial target of sulfonamides, dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Potential areas for investigation include:

Enzyme Inhibition: Many sulfonamides are potent enzyme inhibitors. Screening against families of enzymes like carbonic anhydrases (implicated in glaucoma and cancer), kinases (cancer, inflammation), and proteases could reveal novel activities. scispace.comacs.orgresearchgate.net

Receptor Modulation: Pyridine-containing compounds often interact with various receptors. Screening against G-protein coupled receptors (GPCRs) or ion channels could identify new therapeutic applications.

Anticancer Activity: Both sulfonamide and pyridine derivatives have shown significant anticancer potential. nih.govrsc.org Investigating the effects of this compound on cancer cell lines and exploring mechanisms such as tubulin polymerization inhibition or apoptosis induction could be a fruitful area of research. nih.govrsc.org

Antiviral and Antifungal Properties: The structural motifs present in the compound are also found in various antiviral and antifungal agents. acs.orgresearchgate.net

| Therapeutic Area | Potential Molecular Target Class | Example Targets |

| Oncology | Kinases, Carbonic Anhydrases, Tubulin | BRAF, CA-IX, CA-XII |

| Infectious Diseases | Viral Proteases, Fungal Enzymes | HIV Protease, Dihydropteroate Synthase |

| Inflammation | Cyclooxygenases (COX), Kinases | COX-2, Janus Kinase (JAK) |

| Neurological Disorders | γ-secretase, Monoamine Oxidase | Alzheimer's-related enzymes |

Advancements in Computational Approaches for Rational Compound Design

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new drugs. nih.govmdpi.com These computational methods can be applied to this compound to guide the design of new derivatives with improved properties.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help prioritize which derivatives to synthesize by estimating their binding affinity and identifying key interactions within the protein's active site. nih.govacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models can predict the potency of unsynthesized analogs, helping to focus synthetic efforts on the most promising candidates.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on this compound could be used to search large virtual libraries for new compounds with different core structures but the same key features.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the protein-ligand complex over time. acs.org

By using these in silico tools, researchers can rationally design new molecules, reducing the time and cost associated with traditional trial-and-error approaches to drug discovery. nih.gov

Integration of Synthetic Chemistry with Advanced Biological Screening Methodologies

The convergence of modern synthetic chemistry and high-throughput screening (HTS) technologies enables the rapid evaluation of large numbers of compounds. nih.govmsu.edu To fully explore the therapeutic potential of the this compound scaffold, future work should integrate the synthesis of compound libraries with advanced screening methods.

This integrated approach involves:

Combinatorial Chemistry: Using the core this compound structure as a template, combinatorial synthesis techniques can be employed to rapidly generate a large library of diverse derivatives by attaching various chemical building blocks at the modification sites. rsc.org

High-Throughput Screening (HTS): These libraries can then be tested against a multitude of biological targets using automated HTS assays. nih.govthermofisher.com This allows for the efficient identification of "hits"—compounds that show activity against a specific target.

Multiplexed Screening: Advanced screening platforms can now monitor multiple activities simultaneously, such as a compound's effect on a primary target, its off-target activities, and its cytotoxicity, all within a single experiment. nih.gov This provides a more comprehensive initial profile of the compound's biological effects.

This powerful combination of rapid synthesis and parallel screening significantly accelerates the pace of drug discovery, allowing for the swift identification and optimization of lead compounds derived from the this compound scaffold. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-(Hydroxymethyl)pyridine-2-sulfonamide?

The synthesis typically involves two key steps: (1) sulfonylation of the pyridine ring and (2) functionalization of the hydroxymethyl group. A common approach is the reaction of pyridine-2-sulfonyl chloride derivatives with hydroxylamine or ammonia under controlled pH conditions. For example, NaClO₂-mediated preparation of pyridine-2-sulfonyl chlorides (as described in sulfonamide synthesis workflows) can serve as a precursor, followed by amidation . Anhydrous conditions and bases like triethylamine are critical to prevent hydrolysis of intermediates .

Q. How is this compound characterized to confirm its structure?

Key characterization methods include:

- NMR spectroscopy : and NMR to confirm the sulfonamide group (-SONH) and hydroxymethyl (-CHOH) substituents.

- IR spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~3300 cm (N-H stretching) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Continuous flow reactors : These enhance reaction efficiency by improving heat/mass transfer and reducing side reactions, as demonstrated in sulfonamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like DMAP accelerate amidation .

- Temperature control : Lower temperatures (~0–5°C) minimize decomposition of reactive intermediates like sulfonyl chlorides .

Q. How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

- Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays) under identical conditions to eliminate variability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing hydroxymethyl with halogens) to isolate contributing factors .

- Meta-analysis : Cross-reference data from peer-reviewed studies while accounting for differences in purity, assay protocols, and cell lines used.

Q. What computational methods are used to predict the interaction of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., carbonic anhydrase) to identify key interactions (e.g., hydrogen bonding with sulfonamide groups) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time, focusing on solvent accessibility of the hydroxymethyl group .

Q. How can stability issues of this compound in aqueous solutions be mitigated?

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis.

- Buffered solutions : Use pH 7–8 buffers to stabilize the sulfonamide group, as acidic/basic conditions promote degradation .

- Inert atmosphere : Purge solvents with argon or nitrogen to avoid oxidation of the hydroxymethyl group .

Q. What advanced analytical techniques are employed to quantify trace impurities in this compound?

- HPLC-MS/MS : Achieve ppb-level sensitivity for detecting sulfonic acid byproducts or unreacted intermediates .

- Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is involved .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.